![molecular formula C5H8BrN B13495001 (1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13495001.png)
(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5S,6R)-6-bromo-3-azabicyclo[310]hexane is a bicyclic compound that contains a bromine atom and a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane typically involves the formation of the bicyclic structure followed by the introduction of the bromine atom. One common method involves the cyclization of a suitable precursor, such as an aziridine, under specific conditions that promote the formation of the bicyclic ring system. The bromine atom can then be introduced through a halogenation reaction using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize efficiency. The use of continuous flow reactors and other advanced technologies can further enhance the production process.
化学反応の分析
Types of Reactions
(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other halogenated derivatives.
科学的研究の応用
(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
(1R,5S,6R)-6-chloro-3-azabicyclo[3.1.0]hexane: Similar structure but with a chlorine atom instead of bromine.
(1R,5S,6R)-6-fluoro-3-azabicyclo[3.1.0]hexane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane is unique due to the presence of the bromine atom, which can impart different chemical reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with molecular targets, potentially leading to distinct effects and applications.
特性
分子式 |
C5H8BrN |
|---|---|
分子量 |
162.03 g/mol |
IUPAC名 |
(1S,5R)-6-bromo-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H8BrN/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2H2/t3-,4+,5? |
InChIキー |
UMKRSNXAKMSWQP-NGQZWQHPSA-N |
異性体SMILES |
C1[C@@H]2[C@@H](C2Br)CN1 |
正規SMILES |
C1C2C(C2Br)CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


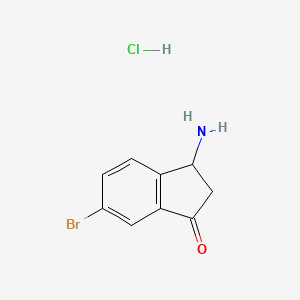
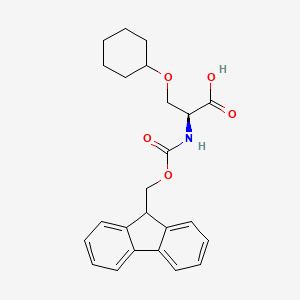
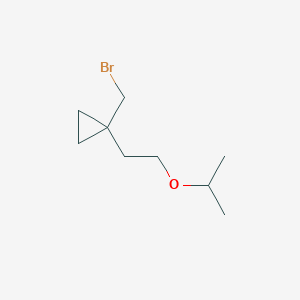
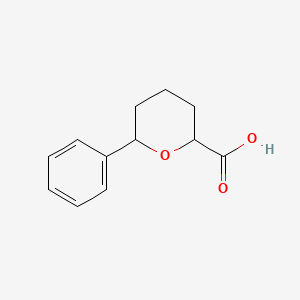
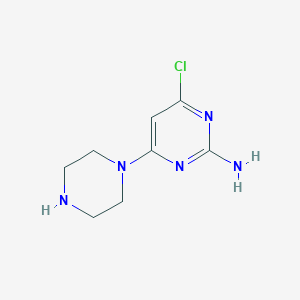
![8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)
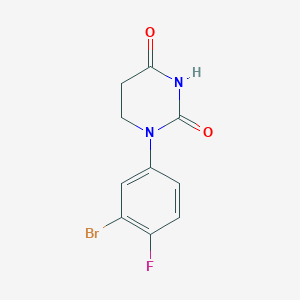
![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13494972.png)
![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13494979.png)
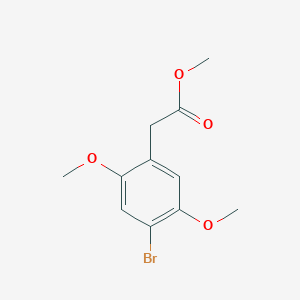
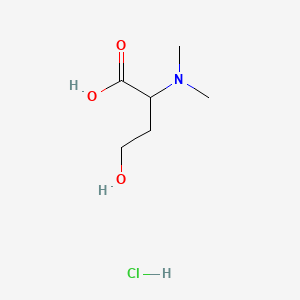
![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-chloro-5-methylcyclohex-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13494994.png)

